molecular formula C19H14N2O4S B11402923 N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402923
M. Wt: 366.4 g/mol
InChI Key: LTPGEKYGYSLAFZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound combines a benzothiazole moiety with a chromene carboxamide, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.

    Chromene Synthesis: The chromene ring is often formed via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and chromene moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the benzothiazole ring.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety, which can exhibit fluorescence.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its application:

    Pharmacological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Fluorescent Probes: The chromene moiety can absorb light and re-emit it at a different wavelength, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combined benzothiazole and chromene structures, which confer unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or fluorescence characteristics.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H14N2O4S/c1-10-3-6-15-12(7-10)14(22)9-16(25-15)18(23)21-19-20-13-5-4-11(24-2)8-17(13)26-19/h3-9H,1-2H3,(H,20,21,23)

InChI Key

LTPGEKYGYSLAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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